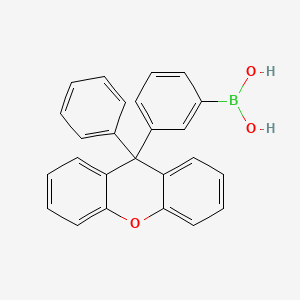
Platinum trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum trichloride, also known as platinum(II, IV) chloride, is a chemical compound with the formula PtCl₃. It is a green-black crystalline solid that decomposes at around 400°C. This compound is of significant interest due to its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum trichloride can be synthesized through the reaction of platinum metal with chlorine gas at high temperatures. The reaction typically occurs at temperatures around 350°C to 400°C, resulting in the formation of PtCl₃ .
Industrial Production Methods
In industrial settings, this compound is often produced by heating hexachloroplatinic acid (H₂PtCl₆) in the presence of chlorine gas. This method is advantageous due to the availability of hexachloroplatinic acid as a precursor and the relatively straightforward reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum trichloride undergoes various chemical reactions, including:
Oxidation: PtCl₃ can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) chloride.
Substitution: PtCl₃ can undergo substitution reactions where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and various organic ligands. These reactions often occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various platinum complexes, such as platinum(II) chloride and platinum(IV) chloride. These products are often used as intermediates in the synthesis of other platinum compounds .
Applications De Recherche Scientifique
Platinum trichloride has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various platinum complexes and catalysts.
Medicine: Research is ongoing to explore its use in developing new platinum-based drugs for cancer treatment.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Mécanisme D'action
The mechanism of action of platinum trichloride involves its interaction with biological molecules, such as DNA and proteins. It can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer
Uniqueness of Platinum Trichloride
This compound is unique due to its specific oxidation state and reactivity. Unlike cisplatin, carboplatin, and oxaliplatin, which are primarily used in medicine, this compound has broader applications in chemistry and industry. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing other platinum complexes and catalysts .
Propriétés
Numéro CAS |
25909-39-1 |
|---|---|
Formule moléculaire |
Cl3Pt |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
trichloroplatinum |
InChI |
InChI=1S/3ClH.Pt/h3*1H;/q;;;+3/p-3 |
Clé InChI |
CTDPVEAZJVZJKG-UHFFFAOYSA-K |
SMILES canonique |
Cl[Pt](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



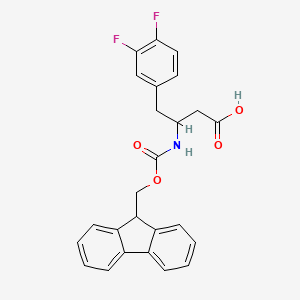

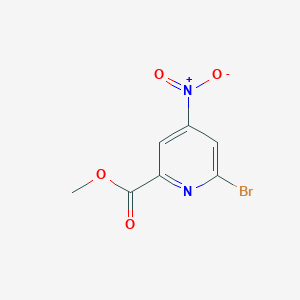
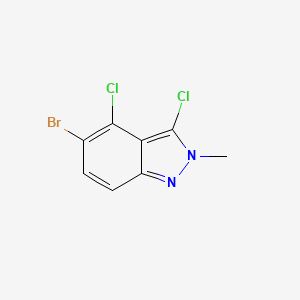
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
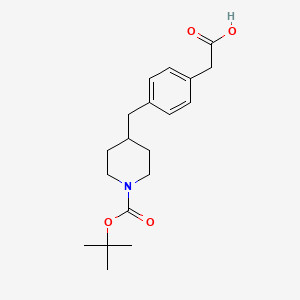
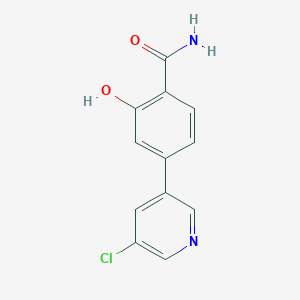



![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
